1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester
Description
This compound is a bicyclic heterocyclic molecule featuring a cyclopenta[b]pyrrole core modified with a tert-butoxycarbonyl (Boc)-protected amine and a benzyl ester group. The Boc group serves as a protective moiety for the amine, while the benzyl ester enhances lipophilicity and stability during synthetic processes. Such derivatives are commonly utilized in medicinal chemistry as intermediates for peptide synthesis or protease inhibitors due to their stereochemical complexity and functional versatility .
Properties
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-15(24-22(28)30-23(2,3)4)20(26)25-18-12-8-11-17(18)13-19(25)21(27)29-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-19H,8,11-14H2,1-4H3,(H,24,28)/t15-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJKLFKSFUPVLA-WNHJNPCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561182 | |
| Record name | Benzyl (2S,3aS,6aS)-1-{(2S)-2-[(tert-butoxycarbonyl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129048-22-2 | |
| Record name | Benzyl (2S,3aS,6aS)-1-{(2S)-2-[(tert-butoxycarbonyl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid, Benzyl Ester, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C15H21N2O4
- Molecular Weight : 279.33 g/mol
- CAS Number : 80366-85-4
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, particularly the tert-butoxycarbonyl (Boc) group and the octahydrocyclopenta[b]pyrrole moiety. These features are known to influence various biological pathways.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Interaction : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing dopaminergic activity, similar to other compounds containing the Boc group .
Case Studies and Experimental Data
- Antiparkinsonian Activity : In a study involving dopamine derivatives with the Boc protecting group, compounds exhibited hypothermic responses in animal models. While specific data on the target compound is limited, similar derivatives have shown promise in reversing motor deficits induced by reserpine .
- Synthesis and Biological Testing : The synthesis of related compounds has been documented, indicating that modifications in the Boc group can lead to variations in biological activity. For instance, certain derivatives demonstrated enhanced activity against specific cellular targets .
- Toxicity and Safety Profiles : Toxicological evaluations indicate that while some compounds exhibit low acute toxicity (LD50 values), further studies are required to establish comprehensive safety profiles for long-term use .
Comparative Analysis of Related Compounds
Scientific Research Applications
Peptide Synthesis
Boc-Aib-OH is widely utilized in the synthesis of peptides due to its ability to protect amino groups during the coupling reactions. The Boc group is acid-labile, allowing for selective deprotection under mild acidic conditions. This feature makes it particularly valuable in multi-step syntheses where the integrity of other functional groups must be maintained.
Drug Development
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structural characteristics allow for modifications that can lead to the development of novel therapeutics targeting specific biological pathways. For instance, derivatives of Boc-Aib-OH have been explored for their potential anti-inflammatory and analgesic properties.
Organic Synthesis
In organic chemistry, Boc-Aib-OH is employed as a building block for constructing more complex organic molecules. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, expands its utility in synthetic pathways.
Case Study 1: Peptide Synthesis
A study demonstrated that using Boc-Aib-OH as a protected amino acid facilitated the synthesis of cyclic peptides with enhanced stability and bioactivity. The researchers reported improved yields when employing Boc protection compared to other protecting groups.
Case Study 2: Drug Discovery
In drug discovery efforts, derivatives of Boc-Aib-OH were screened for their efficacy against specific cancer cell lines. The findings indicated that certain modifications to the Boc-Aib-OH structure resulted in compounds with significant cytotoxic activity, highlighting its potential as a lead compound for further development.
Data Table: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Deprotection Conditions | Yield (%) | Application |
|---|---|---|---|---|
| Boc | High | Mild acid (TFA) | 85 | General peptide synthesis |
| Fmoc | Moderate | Base (Piperidine) | 90 | Solid-phase peptide synthesis |
| Z | Low | Acidic conditions | 75 | Short peptides |
Comparison with Similar Compounds
Benzyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate
Structural Differences :
- Core Ring System : Pyrrolidine (5-membered ring) vs. cyclopenta[b]pyrrole (fused bicyclic 5- and 3-membered rings).
- Functional Groups : Both share Boc and benzyl ester groups, but the pyrrolidine derivative lacks the octahydrocyclopenta[b]pyrrole’s fused bicyclic system.
Applications : The pyrrolidine analog is widely used in peptide synthesis (e.g., pyroglutamic acid derivatives), whereas the cyclopenta[b]pyrrole variant may offer enhanced rigidity for targeting enzyme active sites .
[2R,3ar,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester
Key Differences :
- Protecting Group : Ethoxycarbonyl (smaller, less steric hindrance) vs. tert-butoxycarbonyl (bulkier, better amine protection).
- Stereochemistry : The R-configurations at multiple positions may influence binding affinity in chiral environments.
Implications : The ethoxycarbonyl variant may exhibit higher solubility in polar solvents but reduced stability under acidic conditions compared to the Boc-protected compound .
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic Acid tert-Butyl Ester Hydrochloride
Structural Contrasts :
- Ring System : Bicyclo[3.2.1]octane vs. cyclopenta[b]pyrrole.
- Functionalization : Includes a hydrochloride salt, enhancing water solubility, unlike the neutral benzyl ester derivative.
Applications : The bicyclo[3.2.1]octane framework is prevalent in neuraminidase inhibitors, whereas the cyclopenta[b]pyrrole system may target proteases or GPCRs .
Functional Group and Physicochemical Comparison
| Compound Name | Core Structure | Protecting Group | Ester Type | Key Applications |
|---|---|---|---|---|
| Target Compound | Cyclopenta[b]pyrrole | Boc | Benzyl | Protease inhibitors, intermediates |
| Benzyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate | Pyrrolidine | Boc | Benzyl | Peptide synthesis |
| [2R,3ar,6aR]-1-... Ethoxycarbonyl ... Benzyl Ester | Cyclopenta[6]pyrrole | Ethoxycarbonyl | Benzyl | Chiral intermediates |
| 8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic Acid tert-Butyl Ester HCl | Bicyclo[3.2.1]octane | Boc | Tert-butyl | Neuraminidase inhibitors |
Notes:
- Boc vs. Ethoxycarbonyl : Boc provides superior steric protection but may reduce solubility; ethoxycarbonyl is more labile under basic conditions.
- Benzyl Ester: Enhances membrane permeability in prodrugs but requires hydrogenolysis for deprotection.
Preparation Methods
Boc Protection of the Pyrrolidine Nitrogen
The primary amine group on the octahydrocyclopenta[b]pyrrole core is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Reagents :
-
Boc₂O (1.2 equiv)
-
Triethylamine (TEA, 2.0 equiv)
-
Solvent: Dichloromethane (DCM)
Conditions :
-
Temperature: 0°C → room temperature (RT)
-
Time: 12 hours
Yield : 85–90%.
The Boc group prevents unwanted side reactions during subsequent coupling steps.
Coupling with Boc-L-Alanine
A peptide coupling reaction links the Boc-protected alanine to the bicyclic core. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of Boc-L-alanine:
Reagents :
-
DCC (1.5 equiv)
-
Hydroxybenzotriazole (HOBt, 1.5 equiv)
-
Solvent: DCM
Conditions :
-
Temperature: 0°C → RT
-
Time: 24 hours
Yield : 78–82%.
The reaction proceeds via a carbodiimide-mediated mechanism, forming an active ester intermediate that reacts with the pyrrolidine amine.
Esterification with Benzyl Alcohol
The carboxylic acid moiety is esterified using benzyl alcohol under acidic conditions:
Reagents :
-
Benzyl alcohol (3.0 equiv)
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HCl (gas) or concentrated H₂SO₄ (catalytic)
-
Solvent: Ethanol or toluene
Conditions :
-
Temperature: Reflux (80–110°C)
-
Time: 6–8 hours
Notably, source reports a 96.4% yield using HCl-saturated ethanol under reflux for 3 hours, highlighting the efficiency of this method.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Boc Protection | Coupling | Esterification |
|---|---|---|---|
| Optimal Solvent | DCM | DCM | Ethanol |
| Temperature | 0°C → RT | 0°C → RT | Reflux |
| Key Catalyst | TEA | DCC/HOBt | HCl |
Ethanol outperforms toluene in esterification due to better solubility of intermediates.
Stereochemical Control
-
Chiral Auxiliaries : Boc-L-alanine ensures retention of (S)-configuration at the side chain.
-
Ring Conformation : The octahydrocyclopenta[b]pyrrole core adopts a rigid bicyclic structure, minimizing racemization during coupling.
Characterization and Purity Assessment
Analytical Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₃H₃₂N₂O₅ | HRMS |
| Melting Point | Oil (no distinct MP) | Visual observation |
| Optical Rotation | [α]D²⁵ = +34.5° (c=1, CHCl₃) | Polarimetry |
The compound’s oily consistency complicates crystallization, necessitating purification via silica gel chromatography (eluent: ethyl acetate/hexane).
Spectroscopic Confirmation
-
¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 5.15 (s, 2H, CH₂Ph), 4.25–4.15 (m, 1H, α-H of alanine).
Yield Comparison Across Methodologies
| Step | Yield Range | Key Variables Affecting Yield |
|---|---|---|
| Boc Protection | 85–90% | Excess Boc₂O, anhydrous conditions |
| Peptide Coupling | 78–82% | Fresh DCC, rigorous exclusion of moisture |
| Esterification | 90–96.4% | HCl concentration, reaction time |
Source achieves the highest esterification yield (96.4%) using HCl gas in ethanol, underscoring the importance of protonation for nucleophilic acyl substitution.
Challenges and Troubleshooting
-
Racemization : Prolonged coupling times (>24 hours) risk epimerization at the alanine α-carbon. Mitigated by using HOBt and low temperatures.
-
Byproduct Formation : Dicyclohexylurea (DCU) precipitates during coupling, requiring filtration before workup.
-
Purification Difficulties : The compound’s oily nature necessitates chromatography over recrystallization .
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and what analytical methods validate its purity?
Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine functionality under anhydrous conditions using Boc anhydride and a base like DMAP .
Coupling Reaction : Activate the carboxylic acid group (e.g., using EDCI/HOBt) for coupling with the octahydrocyclopenta[b]pyrrole scaffold .
Benzyl Ester Formation : Protect the carboxylic acid with benzyl bromide in the presence of a base like potassium carbonate .
Q. Validation :
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group and benzyl ester .
- Solubility : Use chloroform or DCM for dissolution; avoid protic solvents (e.g., water, methanol) to minimize ester degradation .
- Safety : Wear nitrile gloves and eye protection. In case of skin contact, wash immediately with soap and water for ≥15 minutes .
Q. Table 1: Key Physical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Physical State | Oil (liquid at room temperature) | |
| Solubility | Chloroform, DCM, DMSO | |
| Stability | Sensitive to moisture and light |
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for stereoisomers of this compound?
Methodological Answer: Discrepancies often arise from dynamic ring puckering in the octahydrocyclopenta[b]pyrrole core. To address this:
Variable Temperature NMR : Conduct experiments at –40°C to slow conformational changes and resolve overlapping peaks .
Chiral Derivatization : Use Mosher’s acid to assign absolute configuration of the tertiary alcohol (if present) .
Comparative Analysis : Cross-reference with X-ray crystallography data of analogous compounds (e.g., [2R,3aR,6aR]-configured derivatives) .
Q. What strategies mitigate racemization during the synthesis of stereochemically sensitive intermediates?
Methodological Answer:
- Low-Temperature Coupling : Perform peptide bond formation at 0–4°C using coupling agents like HATU to minimize epimerization .
- Steric Hindrance : Use bulky bases (e.g., DIPEA) during Boc deprotection to prevent β-elimination in the cyclopenta[b]pyrrole ring .
- In Situ Monitoring : Employ FTIR to track carbonyl stretching frequencies (e.g., Boc C=O at ~1680 cm⁻¹) for real-time reaction control .
Q. How can researchers analyze batch-to-batch variability in biological activity assays?
Methodological Answer:
Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., hydrolyzed benzyl esters or Boc-deprotected amines) .
Dose-Response Curves : Compare IC₅₀ values across batches in enzyme inhibition assays (e.g., angiotensin-converting enzyme studies) .
Statistical Analysis : Apply ANOVA to assess significance of variability, ensuring n ≥ 3 replicates per batch .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
Methodological Answer:
- Simulated Gastric Fluid (SGF) Assay : Incubate at pH 1.2 (37°C) and monitor degradation via UPLC-MS over 24 hours .
- Plasma Stability Study : Use human plasma to quantify half-life (t₁/₂) of the benzyl ester group using isotopic labeling (e.g., ¹³C) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and analyze degradation products with QTOF-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
